Cas no 42532-60-5 (2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile)
42532-60-5 structure
Product Name:2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
CAS No:42532-60-5
MF:C4F7N
MW:195.038325309753
CID:2827278
PubChem ID:12633773
Update Time:2025-04-21
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile
- DTXSID90505110
- DTXCID50455920
- MFCD18641876
- HEPTAFLUOROISOBUTYRONITRILE
- Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)-propanenitrile
- 42532-60-5
- AKOS006370664
- NOVEC 4710
- SCHEMBL7111438
- Heptafluoroisobutyronitrile, 95 %
- NS00003821
- perfluoroisobutyronitrile
- EC 806-451-7
- 806-451-7
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
-
- Inchi: 1S/C4F7N/c5-2(1-12,3(6,7)8)4(9,10)11
- InChI Key: AASDJASZOZGYMM-UHFFFAOYSA-N
- SMILES: FC(C#N)(C(F)(F)F)C(F)(F)F
Computed Properties
- Exact Mass: 194.99189614g/mol
- Monoisotopic Mass: 194.99189614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 1.545±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 26.1±40.0 ºC (760 Torr),
- Flash Point: -30.4±27.3 ºC,
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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